

Performance comparison of diammonium ethyl phosphate in natural vs. synthetic fibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium ethyl phosphate*

Cat. No.: *B15344755*

[Get Quote](#)

An Objective Comparison of Diammonium Phosphate as a Flame Retardant for Natural and Synthetic Fibers

Introduction

Diammonium phosphate (DAP) is a widely utilized flame retardant for textiles, valued for its efficacy and cost-effectiveness.^[1] As a phosphorus- and nitrogen-containing compound, it functions as an intumescence flame retardant, particularly effective on cellulosic materials like cotton.^[1] When exposed to heat, DAP releases non-combustible gases and promotes the formation of a stable char layer on the fiber's surface. This char acts as an insulating barrier, hindering heat transfer and slowing the release of flammable volatiles, thereby impeding combustion.^[2] This guide provides a comparative analysis of the performance of diammonium phosphate on natural fibers (specifically cotton) versus its effects on synthetic fibers (polyester and polyester/cotton blends), supported by experimental data from scientific literature.

Performance Data: Natural vs. Synthetic Fibers

The flame-retardant efficacy of diammonium phosphate is quantified using several standard tests, including the Limiting Oxygen Index (LOI), Vertical Flame Test (char length), and Thermogravimetric Analysis (TGA). The following tables summarize the performance of DAP on cotton, a representative natural fiber, and polyester/cotton blends, representing synthetic-containing textiles.

Table 1: Limiting Oxygen Index (LOI) Comparison

The Limiting Oxygen Index measures the minimum oxygen concentration required to support flaming combustion. A higher LOI value indicates better flame retardancy. Untreated cotton has an LOI of approximately 18.3%.[\[3\]](#)

Fiber Type	Treatment	Add-on (%)	LOI (%)
Cotton	Diammonium Phosphate (DAP) & Citric Acid	Not Specified	48.0
Cotton	Ammonium Salt of Triethylenetetramine Phosphoryl Dimethyl Ester Phosphamide Phosphoric Acid (ATPEPDPA)	10	41.2
Cotton	Ammonium Salt of Triethylenetetramine Phosphoryl Dimethyl Ester Phosphamide Phosphoric Acid (ATPEPDPA)	20	48.4
Cotton/Polyester (50/50)	Diammonium Phosphate (DAP)	10	Not Specified

Note: Data for DAP-treated pure polyester is limited in the provided search results. The comparison is primarily between cotton and cotton/polyester blends.

Table 2: Vertical Flame Test Comparison

The Vertical Flame Test assesses the flammability of a vertically oriented fabric sample. Key metrics include afterflame time (how long it burns after the ignition source is removed), afterglow time (how long it glows after the flame is extinguished), and char length (the length of the damaged portion of the fabric).[\[4\]](#)[\[5\]](#)[\[6\]](#) Shorter char lengths indicate superior flame-retardant performance.

Fiber Type	Treatment	Char Length (mm)	Afterflame	Afterglow
Cotton	Diammonium			
	Hydrogen			
	Phosphate &	30	None	None
Cotton	Citric Acid			
	Ammonium			
	Ethylenediamine			
	Tetramethylenephosphonate &	62-135	Not Specified	Not Specified
	Trimethylol			
	Melamine			

Table 3: Thermogravimetric Analysis (TGA) Comparison

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. For flame-retardant materials, a higher char residue at elevated temperatures is desirable, as it indicates the formation of a protective insulating layer.

Fiber Type	Treatment	Onset of Decomposition (°C)	Char Residue at 600°C (%)
Untreated Cotton	None	~310-333	Low
Cotton treated with Ammonium Phosphate	Ammonium Phosphate	Decreased to ~270	Increased
Untreated Polyester/Cotton (50/50)	None	Cotton: ~311, Polyester: >400	~10-15
Polyester/Cotton (50/50) with Ammonium Polyphosphate	Ammonium Polyphosphate	Cotton: Decreased	Increased
Polyester treated with DAP, Gelatin, and Silica Gel	DAP, Gelatin, Silica Gel	Not Specified	4.28 - 6.51

Experimental Protocols

1. Vertical Flame Test (ASTM D6413)

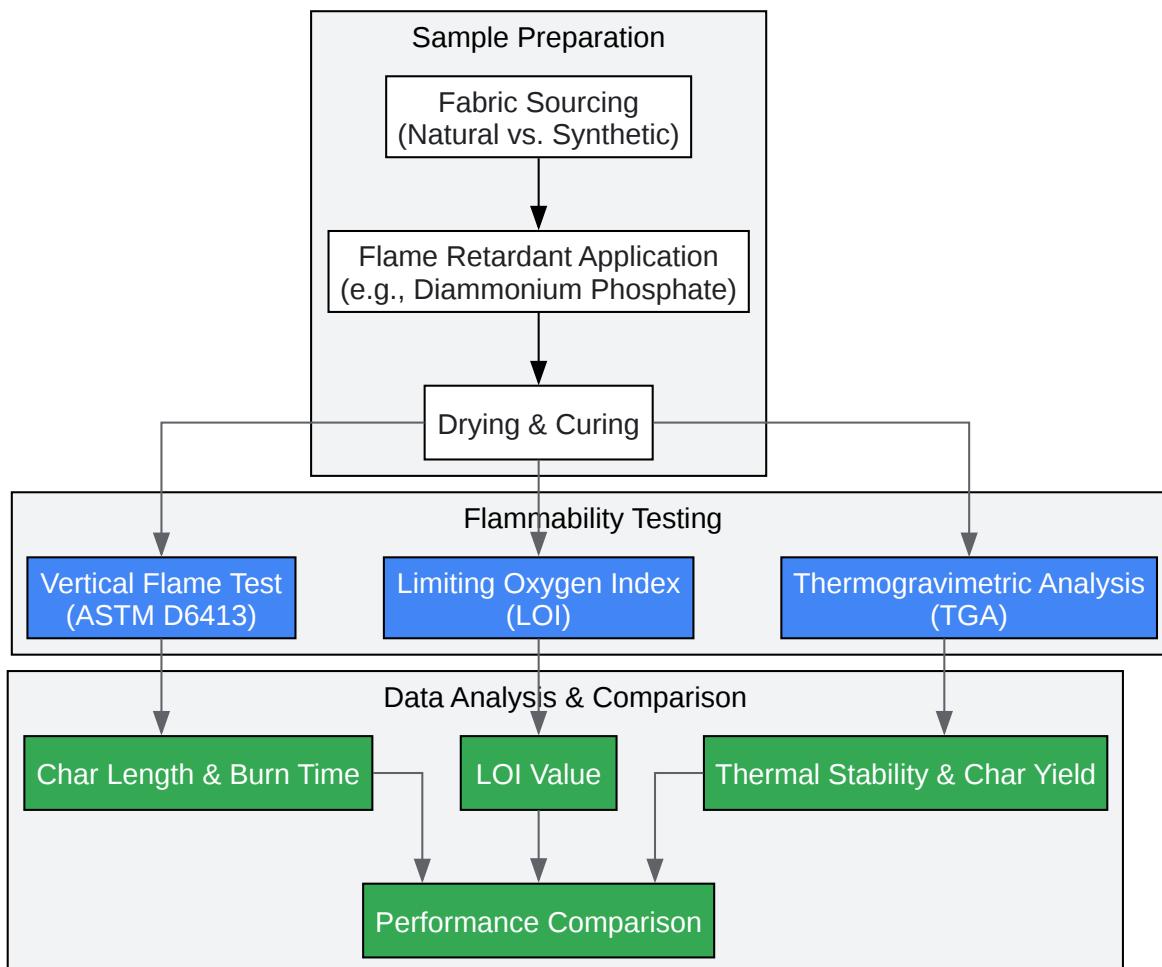
This test method is used to determine the flame resistance of textiles.[\[6\]](#)[\[7\]](#)

- Specimen Preparation: Fabric samples, typically measuring 12 inches in length, are conditioned in a controlled environment.
- Procedure: A single specimen is suspended vertically in a test cabinet. A standardized flame from a burner is applied to the bottom edge of the fabric for a duration of 12 seconds.[\[6\]](#)
- Data Collection: After the 12-second exposure, the afterflame and afterglow times are recorded. To measure char length, a specified weight is hooked to the bottom of the sample, and the fabric is torn. The length of the resulting tear is measured and reported as the char length.[\[8\]](#)

2. Limiting Oxygen Index (LOI) (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

- Specimen Preparation: A fabric sample of a specified size is prepared and clamped vertically in a glass chimney.
- Procedure: A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited with a flame. The oxygen concentration in the gas mixture is then systematically adjusted until the flame is self-sustaining for a specific period or spreads a certain distance.
- Data Collection: The LOI is calculated as the percentage of oxygen in the final gas mixture that just supports combustion.


3. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition characteristics of a material.

- Specimen Preparation: A small, precisely weighed sample of the fabric is placed in a crucible.
- Procedure: The crucible is placed in a thermogravimetric analyzer. The sample is heated at a controlled rate over a defined temperature range (e.g., from 30°C to 800°C) in a controlled atmosphere (typically nitrogen or air).^[9]
- Data Collection: The instrument continuously measures the weight of the sample as the temperature increases. The resulting data is plotted as a weight vs. temperature curve. Key data points include the onset temperature of decomposition and the percentage of the initial mass remaining (char residue) at the end of the test.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the flame retardancy of textiles.

[Click to download full resolution via product page](#)

Caption: Workflow for flame retardancy testing of textiles.

Conclusion

The experimental data indicates that diammonium phosphate and its derivatives are highly effective flame retardants for natural fibers like cotton. The treatment significantly increases the Limiting Oxygen Index, reduces char length in vertical flame tests, and enhances char

formation at high temperatures. While data for pure synthetic fibers treated with DAP is less prevalent in the reviewed literature, the findings for polyester/cotton blends suggest that the presence of cellulosic fibers is key to the flame retardant's primary mechanism of action. The application of DAP on polyester-containing fabrics demonstrates an improvement in flame-retardant properties, although the effect is most pronounced on the cotton component of the blend. Further research focusing on the direct application and performance of **diammonium ethyl phosphate** on a wider range of synthetic fibers would be beneficial for a more direct comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flame retardant fabric terms, fibres, tests and norms - Carrington Knowledge Hub: Insights on workwear fabrics and more [hub.carrington.co.uk]
- 5. mermetusa.com [mermetusa.com]
- 6. ASTM D6413 Flame Resistance of Textiles - Textile Tester [darongtester.com]
- 7. chiuvention.com [chiuvention.com]
- 8. yulongfrtex.com [yulongfrtex.com]
- 9. Revealing the flame retardancy of cotton fabrics treated with ammonium ethylenediamine tetramethylenephosphonate and trimethylol melamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Performance comparison of diammonium ethyl phosphate in natural vs. synthetic fibers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15344755#performance-comparison-of-diammonium-ethyl-phosphate-in-natural-vs-synthetic-fibers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com